molecular formula C9H16N2O B12621734 2-Propenamide, 2-methyl-N-1-piperidinyl- CAS No. 918637-95-3

2-Propenamide, 2-methyl-N-1-piperidinyl-

Katalognummer: B12621734
CAS-Nummer: 918637-95-3
Molekulargewicht: 168.24 g/mol
InChI-Schlüssel: ACOJZELIHWWTFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenamide, 2-methyl-N-1-piperidinyl- typically involves the reaction of 2-methylpropenamide with piperidine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 2-Propenamide, 2-methyl-N-1-piperidinyl- may involve large-scale chemical reactors and advanced purification techniques. The process often includes steps such as distillation, crystallization, and chromatography to ensure the final product meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propenamide, 2-methyl-N-1-piperidinyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of 2-Propenamide, 2-methyl-N-1-piperidinyl- include strong acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from the reactions of 2-Propenamide, 2-methyl-N-1-piperidinyl- depend on the specific reaction type. For example, oxidation may yield oxides, while reduction could produce amines or other reduced derivatives. Substitution reactions can result in a variety of substituted amides or other functionalized compounds.

Wissenschaftliche Forschungsanwendungen

2-Propenamide, 2-methyl-N-1-piperidinyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research explores its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.

    Industry: The compound is utilized in the production of polymers, resins, and other industrial materials due to its chemical properties.

Wirkmechanismus

The mechanism of action of 2-Propenamide, 2-methyl-N-1-piperidinyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Propenamide: A simpler analog without the piperidine ring.

    N-Phenyl-N-[1-(phenylmethyl)-4-piperidinyl]propanamide: A related compound with a phenyl group.

    N-(1-Phenethyl-4-piperidinyl)propionanilide:

Uniqueness

2-Propenamide, 2-methyl-N-1-piperidinyl- is unique due to its specific structural features, including the presence of both the propenamide and piperidine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not fulfill as effectively.

Eigenschaften

CAS-Nummer

918637-95-3

Molekularformel

C9H16N2O

Molekulargewicht

168.24 g/mol

IUPAC-Name

2-methyl-N-piperidin-1-ylprop-2-enamide

InChI

InChI=1S/C9H16N2O/c1-8(2)9(12)10-11-6-4-3-5-7-11/h1,3-7H2,2H3,(H,10,12)

InChI-Schlüssel

ACOJZELIHWWTFE-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C(=O)NN1CCCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.